2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybenzoic acid
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Description
The compound “2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybenzoic acid” is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It has a fluorene core with a methoxy carbonyl group attached to the 9-position, and an amino group attached to the 2-position of the benzoic acid .
Molecular Structure Analysis
The molecular structure of this compound includes a fluorene core, which is a three-ring polycyclic aromatic hydrocarbon. The methoxy carbonyl group is attached to the 9-position of the fluorene, and the amino group is attached to the 2-position of the benzoic acid .Scientific Research Applications
Synthesis Enhancement in Peptides
N,O-Bis-Fmoc (fluoren-9-ylmethoxycarbonyl) derivatives, including 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybenzoic acid, have been utilized as intermediates in peptide synthesis. They are particularly valuable for inhibiting interchain association during solid phase peptide synthesis, thus enhancing the synthesis of 'difficult sequences' in peptides (Johnson, Quibell, Owen, & Sheppard, 1993).
Solid-Phase Synthesis of Oligomers
These compounds have been used in the solid-phase synthesis of oligomers derived from amide-linked neuraminic acid analogues. This synthesis approach allows the efficient creation of a range of oligomers, demonstrating the versatility of these derivatives in synthesizing complex organic structures (Gregar & Gervay-Hague, 2004).
Enhancing Solid Phase Peptide Synthesis
A specific derivative, 3-(α-Fmoc-amino-4-methoxybenzyl)-4-methoxyphenyl propionic acid, has been shown to be an effective precursor for C-terminal amide in Fmoc-based solid phase peptide synthesis. This demonstrates the compound's utility in improving the efficiency and specificity of peptide synthesis (Funakoshi, Murayama, Guo, Fujii, & Yajima, 1988).
Application in Nanotechnology
N-Fluorenyl-9-methoxycarbonyl-protected amino acids, a category to which this compound belongs, have been employed as surfactants for carbon nanotubes. These surfactants are then converted into enzymatically activated surfactants, creating homogeneous aqueous nanotube dispersions under specific conditions (Cousins et al., 2009).
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-28-14-10-11-19(22(25)26)21(12-14)24-23(27)29-13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBJHOYNGCHUNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1545184-71-1 |
Source
|
Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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